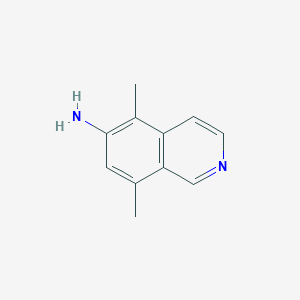

5,8-Dimethylisoquinolin-6-amine

Beschreibung

Eigenschaften

IUPAC Name |

5,8-dimethylisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-11(12)8(2)9-3-4-13-6-10(7)9/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYOKIKEVPRGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=NC=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296458 | |

| Record name | 5,8-dimethylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24843-31-0 | |

| Record name | NSC109443 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dimethylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,8 Dimethylisoquinolin 6 Amine and Its Analogs

Retrosynthetic Analysis of 5,8-Dimethylisoquinolin-6-amine

A retrosynthetic analysis of 5,8-Dimethylisoquinolin-6-amine allows for the logical disconnection of the molecule into simpler, commercially available starting materials. The primary functional group, an aromatic amine, and the isoquinoline (B145761) core itself offer several points for strategic bond cleavage.

A primary disconnection can be envisioned at the C-N bond of the amine group. This leads to a precursor that could be an amino-substituted aromatic compound, which can be derived from a corresponding nitro compound. This approach simplifies the synthesis by introducing the amine functionality at a later stage, avoiding potential interference with the reactions used to construct the heterocyclic ring.

Further disconnection of the isoquinoline ring itself can be approached through the lens of established isoquinoline syntheses. For instance, a Bischler-Napieralski-type disconnection would break the N-C1 and C4a-C8a bonds, leading to a substituted phenethylamine (B48288) derivative. Alternatively, a Pomeranz-Fritsch approach would disconnect the N-C8a and C4-C4a bonds, suggesting a substituted benzaldehyde (B42025) and an aminoacetal as precursors. Modern C-H activation strategies might disconnect the C-C or C-N bonds formed during the cyclization step.

Classical Approaches to Isoquinoline Synthesis Applicable to Derivatives

Several classical methods have been the cornerstones of isoquinoline synthesis for over a century. Their application to the synthesis of 5,8-Dimethylisoquinolin-6-amine and its analogs requires careful selection of appropriately substituted precursors.

Pomeranz–Fritsch Cyclization and its Variants.acs.orgthermofisher.comorganicreactions.orgwikipedia.org

The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. wikipedia.org This method is advantageous for preparing isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.org The reaction typically proceeds in two stages: the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, followed by ring closure in the presence of a strong acid. thermofisher.com

For the synthesis of a derivative of 5,8-Dimethylisoquinolin-6-amine, one would start with a suitably substituted benzaldehyde. For example, a 2,5-dimethyl-3-nitrobenzaldehyde (B1610661) could be condensed with an aminoacetaldehyde dialkyl acetal. The subsequent acid-catalyzed cyclization would lead to a nitro-substituted dimethylisoquinoline, which could then be reduced to the desired 6-amino derivative.

Modifications to the Pomeranz-Fritsch reaction, such as the Schlittler-Müller modification which uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, offer alternative routes to C1-substituted isoquinolines. thermofisher.com The Bobbitt modification, involving hydrogenation of the intermediate Schiff base before cyclization, leads to tetrahydroisoquinolines. acs.org Microwave-assisted Pomeranz-Fritsch reactions have also been developed to improve yields and reduce reaction times.

| Starting Material 1 | Starting Material 2 | Key Reaction | Product |

| Substituted Benzaldehyde | Aminoacetaldehyde dialkyl acetal | Acid-catalyzed cyclization | Substituted Isoquinoline |

| Substituted Benzylamine | Glyoxal hemiacetal | Condensation and cyclization | C1-Substituted Isoquinoline |

Bischler–Napieralski Reaction and Modifications.pharmaguideline.comnrochemistry.comwikipedia.orgslideshare.netjk-sci.com

The Bischler–Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.comwikipedia.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. nrochemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

To synthesize an analog of 5,8-Dimethylisoquinolin-6-amine, a β-(2,5-dimethyl-4-nitrophenyl)ethylamine would be required. This starting material could be acylated, for example with acetyl chloride, to form the corresponding amide. Treatment of this amide with a dehydrating agent would induce cyclization to form a 1-methyl-5,8-dimethyl-6-nitro-3,4-dihydroisoquinoline. Subsequent oxidation and reduction of the nitro group would yield the target amine.

Microwave-assisted Bischler-Napieralski reactions have been shown to be effective in generating libraries of substituted isoquinolines. organic-chemistry.org

| Starting Material | Reagent | Intermediate | Final Product |

| β-Arylethylamide | POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline | Isoquinoline (after oxidation) |

Pictet–Spengler Reaction and Derivatives.pharmaguideline.commdpi.comnih.gov

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. pharmaguideline.comnih.gov The presence of electron-donating groups on the aromatic ring facilitates the reaction, often allowing it to proceed under mild conditions. pharmaguideline.com The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline.

For a synthetic route towards 5,8-Dimethylisoquinolin-6-amine, a β-(2,5-dimethyl-4-aminophenyl)ethylamine would be condensed with an aldehyde, such as formaldehyde. The resulting amine would be protected, for instance as a nitro derivative, before subjecting it to the Pictet-Spengler cyclization. The subsequent tetrahydroisoquinoline could then be oxidized to the aromatic isoquinoline, followed by deprotection and reduction of the nitro group. Microwave-assisted protocols have also been successfully applied to the Pictet-Spengler reaction. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Key Reaction | Product |

| β-Arylethylamine | Aldehyde or Ketone | Acid-catalyzed cyclization | Tetrahydroisoquinoline |

Modern Catalytic Strategies for Isoquinoline Formation

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, offering high efficiency and functional group tolerance.

Transition-Metal-Catalyzed C-H Activation and Functionalization.mdpi.comresearchgate.netorganic-chemistry.orgacs.org

Transition-metal-catalyzed C-H activation has become a prominent strategy for the construction of isoquinoline scaffolds. mdpi.comresearchgate.net These methods often involve the use of directing groups to achieve high regioselectivity in the functionalization of C-H bonds. Rhodium, palladium, and copper catalysts have been extensively used in these transformations. mdpi.comorganic-chemistry.org

A plausible approach for the synthesis of 5,8-Dimethylisoquinolin-6-amine using this strategy would involve the reaction of a substituted benzimine with an alkyne. For instance, an imine derived from 2,5-dimethyl-3-nitrobenzaldehyde could be reacted with an alkyne in the presence of a rhodium catalyst. acs.org This would lead to a direct C-H activation and annulation to form the substituted isoquinoline ring. The nitro group would then be reduced to the target amine. The choice of directing group on the imine nitrogen is crucial for the success of the reaction.

Another approach could involve the palladium-catalyzed coupling of an ortho-halo- or ortho-triflate-substituted benzaldehyde with a terminal alkyne, followed by an intramolecular cyclization. organic-chemistry.org

| Catalyst Type | Starting Material 1 | Starting Material 2 | Key Transformation |

| Rhodium | Substituted Benzimine | Alkyne | C-H Activation/Annulation |

| Palladium | o-Halobenzaldehyde | Terminal Alkyne | Coupling and Cyclization |

| Copper | o-Bromoaryl ketone | Terminal Alkyne | Tandem N-atom transfer and cyclization |

Palladium-Catalyzed Coupling Reactions for Substituted Isoquinolines

Palladium catalysis has become an indispensable tool for the synthesis of substituted isoquinolines, offering efficient and regioselective ways to form key carbon-carbon and carbon-nitrogen bonds. nih.govpnas.org These methods often allow for the convergent assembly of complex isoquinolines from readily available precursors. nih.govpnas.org

Another powerful palladium-catalyzed method is the Sonogashira coupling, which is often followed by a cyclization step. acs.orgorganic-chemistry.org This reaction typically involves the coupling of terminal acetylenes with ortho-iodo- or ortho-bromoarylaldehydes or their imine derivatives. acs.orgorganic-chemistry.orgacs.org The resulting intermediate can then undergo cyclization to form the isoquinoline skeleton. This method has been successfully applied to the total synthesis of isoquinoline natural products like decumbenine (B13408576) B. acs.org The choice of ligands for the palladium catalyst, such as those based on a 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantanyl scaffold, can be crucial for achieving high efficiency in these coupling reactions. acs.org

Researchers have also developed one-pot procedures that combine multiple palladium-catalyzed steps. For instance, a sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes with terminal acetylenes and ammonium (B1175870) acetate (B1210297) provides a direct route to substituted isoquinolines. acs.orgacs.org This tandem process, often enhanced by microwave irradiation, demonstrates high "pot economy" by minimizing purification steps and maximizing efficiency. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Sequential α-Arylation and Cyclization | Ketones, Aryl halides with a protected ortho-aldehyde | Palladium catalyst | Convergent, regioselective, high yields, broad substrate scope. | nih.govpnas.org |

| Sonogashira Coupling and Cyclization | o-Iodobenzaldehyde imines, Terminal acetylenes | Pd catalyst, Cu co-catalyst | Good to excellent yields, applicable to natural product synthesis. | acs.org |

| One-Pot Coupling-Imination-Annulation | o-Bromoarylaldehydes, Terminal acetylenes, Ammonium acetate | PdCl₂(PPh₃)₂, CuI | Microwave-assisted, pot economy, moderate to excellent yields. | acs.orgacs.org |

| Heteroatom-Guided C-H Functionalization | Dihydroisoquinolines | Palladium catalyst | Direct arylation at the C-4 position of the isoquinoline core. | rsc.org |

Copper-Mediated Cyclization Reactions

Copper-catalyzed reactions represent another vital avenue for the synthesis of the isoquinoline framework, often providing complementary reactivity to palladium-based systems. These methods are particularly effective for the crucial cyclization step that forms the heterocyclic ring.

A common strategy involves the coupling of terminal acetylenes with o-iodobenzaldehyde derivatives, catalyzed by palladium, followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate. acs.org This sequential Pd/Cu catalysis allows for the synthesis of monosubstituted isoquinolines in excellent yields from a range of aryl-, vinylic-, and alkyl-substituted acetylenes. acs.org

Copper(I) catalysts have been shown to be highly effective in mediating the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov This particular method is notable for its use of water as a solvent, proceeding under mild conditions without the need for organic solvents, ligands, or other additives. nih.gov By choosing whether to protect the hydroxyl group of the oxime, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides, demonstrating high atom economy and functional group tolerance. nih.gov This green chemistry approach has been successfully applied to the synthesis of the drug Moxaverine. nih.gov

Furthermore, copper catalysis can be employed in multicomponent reactions to build more complex fused heterocyclic systems. For example, a copper-catalyzed oxidative cyclization of tetrahydroisoquinolines with bromoketones and electron-deficient alkenes yields 5,6-dihydropyrrolo[2,1-a]isoquinolines, using air as the terminal oxidant under eco-friendly conditions. nih.gov Copper catalysts are also used in the synthesis of indolo[2,1-a]isoquinolines through the coupling and cyclization of 2-(2-bromoaryl)-1H-indoles with 1,3-diketones. thieme-connect.com

Table 2: Selected Copper-Mediated Reactions in Isoquinoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Cu(I) catalyst | Performed in water, no organic solvent/ligand needed, selective to isoquinolines or N-oxides. | nih.gov |

| Sequential Pd-Coupling/Cu-Cyclization | o-Iodobenzaldehyde imines, Terminal acetylenes | Pd catalyst, then Cu catalyst | Excellent yields for various acetylene (B1199291) substrates. | acs.org |

| Oxidative Three-Component Reaction | Tetrahydroisoquinolines, Bromoketones, Alkenes | Copper catalyst, Air (oxidant) | Eco-friendly, simplified operation, broad substrate scope. | nih.gov |

| C-C Coupling and Cyclization | 2-(2-Bromoaryl)-1H-indoles, 1,3-Diketones | Copper catalyst | Synthesis of fused indolo[2,1-a]isoquinoline systems. | thieme-connect.com |

Green Chemistry Approaches in Isoquinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoquinolines, aiming to reduce environmental impact through the use of safer solvents, efficient energy sources, and recyclable catalysts.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. rsc.orgthieme-connect.com Several protocols for isoquinoline synthesis have been adapted to or specifically designed for microwave assistance.

One notable example is the palladium-catalyzed, one-pot synthesis of isoquinolines from ortho-bromoarylaldehydes and terminal alkynes. acs.orgacs.org Using microwave heating, the initial Sonogashira coupling step can be completed at 80°C in one hour, followed by the annulation step with ammonium acetate at 150°C for two hours. acs.org This microwave-assisted protocol provides significantly better yields in a much shorter time frame compared to oil bath heating. acs.org

Microwave energy has also been utilized in Pictet-Spengler reactions, a classic method for isoquinoline synthesis. acs.org The products from palladium-catalyzed arylations can be elaborated into β-arylethylamines, which then undergo microwave-assisted Pictet-Spengler reactions to form substituted isoquinolines. acs.org This approach is particularly suitable for the rapid generation of compound libraries. acs.org The synthesis of quinoline (B57606) and isoquinoline derivatives as potential CB2 receptor agonists has also been effectively carried out using microwave-assisted techniques. nih.gov The application of microwaves in the Friedländer reaction for synthesizing indolizino[1,2-b]quinolines has been shown to improve yields and is particularly advantageous when dealing with unstable starting materials. thieme-connect.com

Solvent-Free and Environmentally Benign Reaction Conditions

Moving away from volatile and often toxic organic solvents is a key goal of green chemistry. Several isoquinoline synthesis methods have been developed to operate under solvent-free conditions or in environmentally benign solvents like water.

An efficient, one-pot synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates has been described that proceeds under solvent-free conditions at a mild temperature of 50°C. nih.gov This method involves the reaction of isoquinoline and phenacyl bromides with dialkyl acetylenedicarboxylates, offering high yields and demonstrating a significant synthetic advantage. nih.gov

Water is an ideal green solvent, and its use in isoquinoline synthesis is highly desirable. As previously mentioned, a highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been developed to proceed in water without any organic co-solvents or additives. nih.gov This protocol not only provides access to isoquinolines and their N-oxides but also boasts high atom economy and good functional group tolerance. nih.gov

Recyclable Catalytic Systems and Atom-Economy Principles

The development of recyclable catalysts and adherence to the principle of atom economy are central to sustainable chemical synthesis. A novel and green synthesis of 1-phenylisoquinoline (B189431) derivatives has been developed using a homogeneous recyclable ruthenium(II) catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent. This system, which operates via C-H/N-N bond activation, allows for the reuse of the catalytic system for up to five successive runs with minimal loss of activity. researchgate.net The protocol is praised for its simple extraction procedure, high atom economy, and wide substrate scope. researchgate.net

Atom economy is also a key feature of reactions that incorporate most or all of the atoms from the starting materials into the final product. The copper-catalyzed synthesis of isoquinolines from (E)-2-alkynylaryl oximes is a prime example of an atom-economical reaction. nih.gov Similarly, a ruthenium-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides proceeds without an external oxidant, enhancing its atom economy. organic-chemistry.org These approaches minimize waste at the source, representing a more sustainable path to complex molecules like isoquinoline derivatives.

Stereoselective and Regioselective Synthesis of Isoquinoline Derivatives

Controlling the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) is critical when synthesizing biologically active molecules. The synthesis of isoquinoline derivatives often requires precise control over these aspects.

Regioselectivity is crucial in reactions that can potentially yield multiple positional isomers. For example, in the palladium-catalyzed α-arylation of ketones, the methodology allows for the convergent combination of precursors in a regioselective manner. pnas.org Similarly, rhodium-catalyzed annulation of commercially available primary benzylamines with α-diazo compounds provides isoquinolines with good yields and selectivity. organic-chemistry.org The cyclization of aromatic ketoximes with alkynes, catalyzed by a ruthenium complex, also proceeds regioselectively to give isoquinoline derivatives in good to excellent yields. organic-chemistry.org The substituents present on the aromatic ring of the starting materials often play a determinant role in directing the cyclization to a specific position. researchgate.net

Stereoselective synthesis is essential for producing chiral nonracemic isoquinoline alkaloids, which often exhibit distinct biological activities based on their stereochemistry. acs.org Traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions have been modified to achieve stereochemical control. acs.org These diastereoselective and enantioselective catalytic methods often involve closing the nitrogen-containing ring by forming specific bonds in a controlled 3D orientation. acs.org For instance, the Pictet-Spengler reaction of certain arylethanamines with aldehydes can proceed with high regioselectivity and stereoselectivity, especially when promoted by specific catalysts. researchgate.net The synthesis of functionalized indoline (B122111) and isoquinoline derivatives through a silylcarbocyclisation/desilylation sequence is another strategy that can impart stereochemical control. researchgate.net

Table 3: Overview of Selectivity in Isoquinoline Synthesis

| Selectivity Type | Method | Catalyst/Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Regioselective | Pd-Catalyzed α-Arylation/Cyclization | Palladium catalyst | Convergent combination of precursors in a regioselective manner. | pnas.org |

| Regioselective | Rh-Catalyzed Annulation | Rhodium catalyst | Good yields of specific isoquinoline isomers from primary benzylamines. | organic-chemistry.org |

| Regioselective | Ru-Catalyzed Cyclization | [{RuCl₂(p-cymene)}₂], NaOAc | Regioselective formation of isoquinolines from ketoximes and alkynes. | organic-chemistry.org |

| Stereoselective | Modified Pictet-Spengler | Various catalysts | Asymmetric synthesis of chiral nonracemic isoquinoline alkaloids. | acs.org |

| Stereoselective | Norcoclaurine Synthase-Mediated | Biocatalyst | Stereoselective synthesis of complex tetrahydroisoquinoline alkaloids. | acs.org |

Derivatization Strategies for 5,8-Dimethylisoquinolin-6-amine

The chemical versatility of 5,8-Dimethylisoquinolin-6-amine stems from the presence of the reactive amino group and the modifiable isoquinoline core. These features allow for a wide range of derivatization reactions to explore structure-activity relationships and develop new chemical entities.

The primary amino group on the 5,8-Dimethylisoquinolin-6-amine scaffold is a key handle for a variety of functional group transformations. Standard reactions for aromatic amines can be employed to modify this group and introduce diverse functionalities.

One of the most common transformations is acylation , where the amino group reacts with acyl chlorides or anhydrides to form the corresponding amides. This transformation can be used to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

Another important transformation is diazotization . The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions. For instance, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. Reaction with potassium iodide yields the iodo derivative, and heating in water produces the corresponding phenol.

The methyl groups at positions 5 and 8 can also be targets for functional group transformations, primarily through oxidation . Strong oxidizing agents can convert the methyl groups to carboxylic acids, although controlling the selectivity might be challenging. Milder oxidation could potentially yield aldehydes or benzylic alcohols.

The isoquinoline ring system itself can undergo transformations. For example, the pyridine (B92270) ring of the isoquinoline can be reduced to a tetrahydroisoquinoline. A method for the preparation of amino-substituted 5,6,7,8-tetrahydroisoquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted isoquinolines, followed by hydrolysis of the acetamide. nih.gov This suggests that the amino group in 5,8-Dimethylisoquinolin-6-amine could direct the reduction of the heterocyclic ring.

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acyl chloride, Pyridine | Amide |

| Diazotization | NaNO₂, HCl | Diazonium salt |

| Sandmeyer (from diazonium) | CuCl / CuBr / CuCN | Chloro / Bromo / Cyano |

| Hydrolysis (of diazonium) | H₂O, heat | Phenol |

| Ring Reduction | H₂, Catalyst (e.g., PtO₂) | Tetrahydroisoquinoline |

The synthesis of 5,8-Dimethylisoquinolin-6-amine itself involves an amination step. A plausible synthetic route would start from the corresponding 6-halo-5,8-dimethylisoquinoline, which could undergo nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, often catalyzed by a transition metal like palladium or copper. Alternatively, a nitro group could be introduced at the 6-position and subsequently reduced to the amine.

Once 5,8-Dimethylisoquinolin-6-amine is obtained, the primary amino group is amenable to alkylation reactions to yield secondary and tertiary amines. This can be achieved through various methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. Direct alkylation with alkyl halides is also possible, though it can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, a common strategy is to first perform an acylation, followed by reduction of the resulting amide.

| Reaction | Reactants | Reagents | Product |

| N-Alkylation | 5,8-Dimethylisoquinolin-6-amine, Alkyl halide | Base (e.g., K₂CO₃) | N-Alkyl-5,8-dimethylisoquinolin-6-amine |

| Reductive Amination | 5,8-Dimethylisoquinolin-6-amine, Aldehyde/Ketone | NaBH(OAc)₃ or NaBH₃CN | N-Alkyl-5,8-dimethylisoquinolin-6-amine |

| N-Arylation | 5,8-Dimethylisoquinolin-6-amine, Aryl halide | Pd or Cu catalyst, Base | N-Aryl-5,8-dimethylisoquinolin-6-amine |

Spectroscopic and Structural Elucidation Techniques for Isoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H (Proton) NMR spectroscopy would be essential to identify the chemical environment of each hydrogen atom in the 5,8-Dimethylisoquinolin-6-amine molecule. The expected spectrum would show distinct signals for the aromatic protons on the isoquinoline (B145761) core, the protons of the two methyl groups, and the protons of the amine group. The chemical shifts (δ) of these protons would be influenced by their position on the isoquinoline ring and the electronic effects of the amino and methyl substituents. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7-9 ppm), while the methyl protons would be found in the upfield region (around δ 2-3 ppm). The coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum for 5,8-Dimethylisoquinolin-6-amine would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the isoquinoline ring and the methyl groups would provide crucial data for confirming the substitution pattern. Aromatic carbons typically resonate in the δ 110-160 ppm range, while the methyl carbons would appear at much lower chemical shifts.

Advanced NMR Techniques (e.g., 2D-NMR) for Connectivity Elucidation

To definitively assign the ¹H and ¹³C signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are instrumental in piecing together the molecular puzzle, especially for complex aromatic systems.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing clues about the structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of 5,8-Dimethylisoquinolin-6-amine with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, a critical step in its identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For 5,8-Dimethylisoquinolin-6-amine, MS/MS studies would reveal how the molecule breaks apart upon collision with a neutral gas. The fragmentation of the isoquinoline core and the loss of methyl or amino groups would provide valuable structural information, further corroborating the proposed structure.

While general principles of spectroscopic analysis for isoquinoline derivatives are well-established, the absence of specific data for 5,8-Dimethylisoquinolin-6-amine prevents a detailed and factual discussion of its unique spectral characteristics. The scientific community awaits the publication of such data to fully characterize this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation corresponds to the vibrational transitions of specific bonds within the molecule. For an aromatic amine like 5,8-Dimethylisoquinolin-6-amine, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The primary functional groups in 5,8-Dimethylisoquinolin-6-amine are the aromatic isoquinoline core, the two methyl groups, and the primary amine group. The vibrational modes associated with these groups give rise to distinct peaks in the IR spectrum.

N-H Stretching: The primary amine (-NH₂) group is typically characterized by two absorption bands in the region of 3500-3300 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two bands in this region would be a strong indicator of a primary amine.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the two methyl (-CH₃) groups are expected to appear in the 2975-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system typically occur in the 1650-1450 cm⁻¹ region. These bands are often sharp and of medium to strong intensity.

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group usually gives a medium to strong absorption band in the range of 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) is expected to produce a band in the 1340-1250 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern on the benzene (B151609) ring and typically appear in the 900-675 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for 5,8-Dimethylisoquinolin-6-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 | Medium |

| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl (-CH₃) | C-H Stretch | 2975 - 2850 | Medium to Strong |

| Aromatic Ring | C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic Amine | C-N Stretch | 1340 - 1250 | Medium to Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong |

This predictive data provides a valuable reference for the experimental identification and characterization of 5,8-Dimethylisoquinolin-6-amine.

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. youtube.com

While a specific crystal structure for 5,8-Dimethylisoquinolin-6-amine has not been reported in publicly accessible databases, the analysis of crystal structures of related substituted isoquinolines provides insight into the expected structural features. For example, the crystal structure of other isoquinoline derivatives reveals the planarity of the isoquinoline ring system. acs.org

A successful X-ray crystallographic analysis of 5,8-Dimethylisoquinolin-6-amine would provide:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connectivity, verifying the positions of the dimethyl and amine substituents on the isoquinoline core.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. This data is crucial for understanding the electronic effects of the substituents on the aromatic system.

Molecular Conformation: The orientation of the amine group relative to the isoquinoline ring and the conformation of the methyl groups.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to the solid-state properties of the material.

Table 2: Hypothetical X-ray Crystallographic Data for 5,8-Dimethylisoquinolin-6-amine

| Parameter | Expected Value / Information |

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | Would be determined experimentally |

| Bond Length (C-C aromatic) | ~1.36 - 1.42 Å |

| Bond Length (C-N aromatic) | ~1.36 - 1.40 Å |

| Bond Length (C-N amine) | ~1.38 - 1.42 Å |

| Bond Length (C-CH₃) | ~1.50 - 1.54 Å |

| Bond Angle (C-C-C in ring) | ~118° - 122° |

| Dihedral Angles | Would reveal the planarity of the ring system and substituent orientation |

| Hydrogen Bonding | Expected between the -NH₂ group of one molecule and the nitrogen atom of the isoquinoline ring of a neighboring molecule. |

It is important to emphasize that this table represents expected values based on known structures of similar compounds, and the actual experimental data could vary.

Other Advanced Spectroscopic and Structural Analysis Methods

Beyond IR spectroscopy and X-ray crystallography, several other advanced techniques are indispensable for the complete structural elucidation and characterization of 5,8-Dimethylisoquinolin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: Would show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration would give the ratio of protons, and the coupling patterns (splitting) would reveal the connectivity of neighboring protons. For 5,8-Dimethylisoquinolin-6-amine, one would expect to see singlets for the two methyl groups (as they are not adjacent to any protons), signals for the aromatic protons on the isoquinoline ring, and a broad singlet for the amine protons which can exchange with solvent.

¹³C NMR: Would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would differentiate between the aromatic, methyl, and amine-substituted carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.govscielo.br High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For 5,8-Dimethylisoquinolin-6-amine, the molecular ion peak would confirm the molecular weight. Fragmentation would likely involve the loss of methyl groups or parts of the isoquinoline ring, providing further clues to the structure. acs.org

Table 3: Summary of Other Advanced Spectroscopic Techniques

| Technique | Information Provided | Expected Observations for 5,8-Dimethylisoquinolin-6-amine |

| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Distinct signals for aromatic, methyl, and amine protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Number of unique carbons and their chemical environment. | Signals corresponding to the different types of carbon atoms (aromatic, methyl, amine-substituted). |

| Mass Spectrometry | Molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂. Characteristic fragmentation patterns. |

In concert, these spectroscopic and structural elucidation techniques provide a comprehensive and unambiguous determination of the molecular structure of 5,8-Dimethylisoquinolin-6-amine, a critical step in understanding its chemical properties and potential applications.

Mechanistic Investigations of Biological Activity of Isoquinoline Derivatives

Modulation of Enzyme Activity

Isoquinoline (B145761) derivatives have been shown to interact with and modulate the activity of various enzymes through several mechanisms. japsonline.com These interactions are crucial to their therapeutic potential in a variety of diseases, including cancer and infectious diseases. japsonline.comnih.gov

Inhibition Kinetics and Binding Site Characterization

The inhibitory effects of isoquinoline derivatives have been studied against several key enzymes, revealing diverse modes of action.

AKR1C3: Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the development of hormone-dependent and independent cancers. nih.gov Certain isoquinoline alkaloids have been identified as novel inhibitors of AKR1C3. nih.gov For instance, stylopine, an isoquinoline alkaloid, was found to be the most potent inhibitor among a series of tested compounds, exhibiting moderate selectivity for AKR1C3. nih.gov Further studies have explored the structure-activity relationships of isoquinoline derivatives as AKR1C3 inhibitors, with some compounds acting as competitive inhibitors. nih.govjapsonline.com Quantitative structure-activity relationship (QSAR) modeling has been employed to optimize the lead compounds for enhanced inhibitory activity against AKR1C3. japsonline.comresearchgate.net

HIV-1 Integrase: HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov A class of allosteric HIV-1 integrase inhibitors (ALLINIs) based on an isoquinoline scaffold has been developed. nih.gov These compounds bind to a pocket at the integrase dimer interface, promoting the formation of inactive higher-order multimers of the enzyme. nih.gov This mechanism is distinct from that of active site inhibitors. nih.gov The lead compound, 6l, demonstrated potent inhibition of a resistant HIV-1 strain. nih.gov

FtsZ: The bacterial cell division protein FtsZ is a promising target for new antibiotics. nih.govnih.gov Certain 3-phenylisoquinoline (B1583570) derivatives have been shown to target and inhibit the function of FtsZ in bacteria like Staphylococcus aureus. nih.gov These compounds stabilize FtsZ polymers and inhibit its GTPase activity, ultimately disrupting bacterial cell division. nih.govresearchgate.net

Table 1: Inhibition of Key Enzymes by Isoquinoline Derivatives

| Enzyme | Isoquinoline Derivative Class | Mechanism of Inhibition | Reference |

| AKR1C3 | Isoquinoline Alkaloids (e.g., Stylopine) | Competitive Inhibition | nih.govnih.gov |

| HIV-1 Integrase | Allosteric Inhibitors (ALLINIs) | Allosteric, promotion of inactive multimers | nih.gov |

| FtsZ | 3-Phenylisoquinolines | Stabilization of polymers, GTPase inhibition | nih.gov |

Allosteric Modulation Mechanisms

Allosteric modulation, where a molecule binds to a site on the enzyme other than the active site to alter its activity, is a key mechanism for some isoquinoline derivatives. nih.govrsc.org This type of modulation can offer advantages such as increased specificity and a ceiling to the effect, which can be beneficial in therapeutic applications. rsc.org

A notable example is the allosteric inhibition of HIV-1 integrase by certain isoquinoline derivatives. nih.gov These inhibitors bind to a "v-shaped" pocket at the dimer interface of the enzyme, which is distinct from the active site where DNA integration occurs. nih.gov This binding event induces a conformational change that favors the formation of non-functional, higher-order protein multimers, thus preventing the normal catalytic cycle of the enzyme. nih.gov

Receptor Interaction Studies

Isoquinoline derivatives also exert their biological effects by interacting with various receptors, acting as either agonists that activate the receptor or antagonists that block its activity. nih.govwikipedia.org

Agonist and Antagonist Mechanisms

The interaction of isoquinoline derivatives with receptors can lead to a variety of cellular responses depending on whether they activate or inhibit the receptor's function.

Antagonist Activity: A series of isoquinoline derivatives have been identified as potent antagonists of the CRTH2 receptor, a G-protein coupled receptor involved in allergic inflammation. nih.govconsensus.appconsensus.app For example, the compound TASP0376377 demonstrated not only potent binding affinity but also excellent functional antagonist activity in chemotaxis assays. nih.gov Similarly, some isoquinoline derivatives act as antagonists at 5-HT3 receptors, which are involved in nausea and vomiting. wikipedia.org

Agonist and Partial Agonist Activity: While many isoquinoline derivatives act as antagonists, some can exhibit agonist or partial agonist properties. For instance, in a study of 4'-aryl substituted 2,5-dimethoxyphenethylamines, which share some structural similarities with isoquinolines, certain derivatives were found to activate serotonin (B10506) 5-HT2A and 5-HT2B receptors. nih.gov

Selectivity and Specificity Profiling

The therapeutic utility of a receptor-interacting compound is often determined by its selectivity and specificity for its target receptor over other related receptors.

Selectivity for HER2 over EGFR: In the realm of cancer therapy, achieving selectivity for the HER2 receptor over the closely related EGFR is a significant challenge. nih.govrsc.org Researchers have synthesized isoquinoline-tethered quinazoline (B50416) derivatives that exhibit enhanced selectivity for HER2. nih.govrsc.org The representative compound 14f showed more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug lapatinib. nih.gov

Selectivity for CRTH2: The isoquinoline derivative TASP0376377, a CRTH2 antagonist, displayed sufficient selectivity for binding to CRTH2 over the DP1 prostanoid receptor and COX-1 and COX-2 enzymes. nih.gov This selectivity is crucial for minimizing off-target effects.

Table 2: Receptor Interaction Profile of Selected Isoquinoline Derivatives

| Derivative Class | Target Receptor | Mechanism | Selectivity Profile | Reference |

| Isoquinoline-tethered quinazolines | HER2 | Antagonist | Enhanced selectivity over EGFR | nih.govrsc.org |

| TASP0376377 | CRTH2 | Antagonist | Selective over DP1, COX-1, and COX-2 | nih.gov |

| 3-(2-pyridinyl)isoquinolines | A3 Adenosine Receptor | Allosteric Modulator | Selective for A3 over A1 and A2A | nih.gov |

Nucleic Acid Interaction Mechanisms

While the primary focus of research on isoquinoline derivatives has been on their interactions with proteins, some studies have explored their potential to interact with nucleic acids. The planar aromatic structure of the isoquinoline ring system suggests a potential for intercalation into the DNA double helix.

Although direct mechanistic studies on the interaction of 5,8-Dimethylisoquinolin-6-amine with nucleic acids are not extensively reported in the provided context, the general class of isoquinoline alkaloids has been investigated for such interactions. The ability of a molecule to bind to DNA can lead to various cellular consequences, including the inhibition of DNA replication and transcription, which can contribute to anticancer and antimicrobial activities. Further research is needed to fully elucidate the specific mechanisms and biological significance of nucleic acid interactions for 5,8-Dimethylisoquinolin-6-amine and its derivatives.

DNA Intercalation and Minor Groove Binding

One of the primary mechanisms by which small molecules can exert cytotoxic effects is through direct interaction with DNA. Two common modes of non-covalent binding are intercalation and minor groove binding.

DNA Intercalation: Intercalators are typically large, hydrophobic, and planar molecules that insert themselves between the base pairs of the DNA double helix. nih.gov This insertion is stabilized by π-π stacking and hydrophobic interactions. nih.gov The structural distortion caused by intercalation can interfere with the binding of essential proteins to DNA and is a known mechanism of topoisomerase II inhibition. nih.gov While specific studies on 5,8-Dimethylisoquinolin-6-amine are not available, the planar aromatic structure of the isoquinoline ring is a feature commonly found in DNA intercalating agents. The process of intercalation can lead to changes in the nuclear architecture, causing chromatin to aggregate into distinct foci. nih.gov

Minor Groove Binding: The minor groove of DNA is another crucial target for small molecules. nih.gov Compounds that bind to the minor groove are known as minor groove binders (MGBs). nih.gov These molecules can disrupt the interactions between proteins and DNA, which is a validated strategy in the development of antimicrobial and anticancer agents. nih.govmdpi.com MGBs often have a crescent shape that complements the curvature of the DNA minor groove. mdpi.com Their binding displaces the structured spine of hydration in the groove. nih.gov Unlike intercalators, MGBs bind to the outside of the DNA helix and can do so without causing permanent damage to the DNA structure. mdpi.comrsc.org

The mode of interaction, whether intercalation or groove binding, is influenced by the molecule's structure, including its size, shape, and the nature of its substituents. rsc.org

Influence on DNA Replication and Transcription Processes

By binding to DNA, isoquinoline derivatives can interfere with fundamental cellular processes such as DNA replication and transcription. This interference can lead to replication stress, a condition characterized by the slowing or stalling of replication forks. nih.gov

Several mechanisms can induce replication stress, including:

Direct interaction with DNA, causing crosslinks and bulky lesions. nih.gov

Interference with the metabolism of deoxyribonucleotide triphosphates. nih.gov

Direct inhibition of replicative DNA polymerases. nih.gov

Interference with enzymes that manage DNA topology, such as topoisomerases. nih.gov

Replication stress can trigger DNA damage responses, leading to cell cycle arrest or apoptosis. nih.gov For instance, some compounds can induce a block in the S-phase of the cell cycle, which, if unresolved, can lead to the formation of DNA double-strand breaks. capes.gov.br

Cellular Pathway Modulation

The anticancer activity of isoquinoline derivatives is also attributed to their ability to modulate key cellular signaling pathways that control cell survival and proliferation.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.govyoutube.com

Intrinsic Pathway: This pathway is often activated by cellular stress, such as DNA damage. youtube.com A critical event in the intrinsic pathway is the loss of the mitochondrial transmembrane potential. nih.gov This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. youtube.com Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases like caspase-9. nih.govyoutube.comyoutube.com Activated caspase-9, in turn, activates effector caspases such as caspase-3 and -7, which execute the final stages of apoptosis. nih.gov The Bcl-2 family of proteins plays a regulatory role in this pathway, with pro-apoptotic members (e.g., Bax) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2) inhibiting it. frontiersin.org Some natural compounds have been shown to induce apoptosis by decreasing the expression of Bcl-2 and increasing the Bax/Bcl-2 ratio. frontiersin.org

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as the Fas receptor. youtube.com This binding leads to the activation of the initiator caspase-8. youtube.com Caspase-8 can then directly activate effector caspases and also cleave the protein Bid into t-Bid, which provides a crosstalk with the intrinsic pathway by promoting mitochondrial outer membrane permeabilization. youtube.com

Studies on related isoquinoline derivatives have shown the induction of apoptosis through the activation of caspases-3, -7, and -9, indicating a primary involvement of the intrinsic pathway. nih.gov

Cell Cycle Arrest Mechanisms

Cell cycle checkpoints are critical for maintaining genomic integrity by halting the cell cycle in response to DNA damage, allowing time for repair. nih.gov The tumor suppressor protein p53 plays a central role in this process. nih.gov

Upon activation by cellular stress, p53 can transcriptionally activate the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov p21 then binds to and inhibits CDK complexes, leading to cell cycle arrest, most notably at the G1/S and G2/M transitions. nih.govnih.gov For example, some isoquinoline derivatives have been observed to induce G2/M cell cycle arrest. nih.gov This arrest prevents the cell from entering mitosis with damaged DNA. If the damage is irreparable, the prolonged cell cycle arrest can trigger apoptosis. nih.gov

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA that arise during replication, transcription, and recombination. nih.gov They function by creating transient breaks in the DNA backbone. nih.gov

Topoisomerase I (Topo I): This enzyme creates single-strand breaks in DNA.

Topoisomerase II (Topo II): This enzyme creates double-strand breaks.

Many anticancer drugs, including some isoquinoline derivatives, act as topoisomerase inhibitors. nih.govnih.govnih.gov These inhibitors stabilize the transient covalent complex formed between the topoisomerase and DNA. nih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering cell death. The inhibitory activity of certain derivatives has been shown to be dependent on factors like the lipophilicity of the molecule. nih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological potency and selectivity. semanticscholar.org

For isoquinoline derivatives, SAR studies have explored the impact of various substitutions on their anticancer activity. For instance, in some series of 8-hydroxyquinoline (B1678124) derivatives, the introduction of halogen substituents has been found to increase toxicity. semanticscholar.org The nature and position of substituents can influence several properties of the molecule, including:

Lipophilicity: This affects the molecule's ability to cross cell membranes and can influence its interaction with biological targets. nih.gov

Electronic properties: The electron-donating or electron-withdrawing nature of substituents can affect the reactivity and binding affinity of the molecule.

Steric factors: The size and shape of the molecule can determine its ability to fit into the binding site of a target protein or to intercalate into DNA. researchgate.net

By systematically analyzing these relationships, medicinal chemists can design and synthesize new derivatives with improved potency and a more favorable pharmacological profile. nih.govresearchgate.net

Impact of Substituents on Biological Potency and Selectivity

The biological activity of isoquinoline derivatives is highly sensitive to the substitution pattern on the core ring system. researchgate.netrsc.org The introduction of various functional groups can dramatically alter a compound's potency and selectivity towards a specific biological target. wikipedia.orggardp.org This is a fundamental principle in medicinal chemistry, where structure-activity relationship (SAR) studies guide the design of more effective and targeted therapeutic agents. wikipedia.orggardp.org

The placement of substituents on the isoquinoline nucleus can influence several key factors that govern biological activity. These include the molecule's electronic distribution, lipophilicity, and steric profile. For instance, electron-donating or electron-withdrawing groups can modify the pKa of the isoquinoline nitrogen and other ionizable groups, which in turn affects the compound's ionization state at physiological pH and its ability to form hydrogen bonds or engage in electrostatic interactions with a target protein. nih.gov

In the case of 5,8-Dimethylisoquinolin-6-amine , the two methyl groups at positions 5 and 8 and the amino group at position 6 are expected to significantly influence its biological properties.

Methyl Groups: The methyl groups at C5 and C8 are space-filling and lipophilic. Their presence can enhance binding to hydrophobic pockets within a target protein. Depending on the specific target, these substitutions can either increase or decrease activity. For example, in a series of benzimidazole-based SERCA2a modulators, methylation at the C7 position (analogous to the C5 or C8 position of the isoquinoline ring) resulted in a dual effector, increasing Vmax at lower concentrations and inhibiting it at higher concentrations. acs.org This highlights how subtle steric changes can markedly affect biological activity. acs.org

Amino Group: The amino group at the C6 position is a key functional group that can act as a hydrogen bond donor. This is a critical feature for interaction with many biological targets, particularly kinases, where the hinge region of the ATP-binding site often forms crucial hydrogen bonds with inhibitors. nih.gov The basicity of this amino group can be modulated by the electronic effects of other substituents on the ring. The position of the amino group is also critical. For example, in the development of tetrahydroisoquinoline-derived antagonists for LFA-1/ICAM-1, the position and nature of the amino acid residue were found to be critical for potency. nih.gov

The interplay between these substituents is also crucial. The methyl groups, by influencing the local electronic environment, can modulate the reactivity and hydrogen bonding potential of the C6-amino group.

A hypothetical SAR study on a series of analogs of 5,8-Dimethylisoquinolin-6-amine could explore the following modifications to probe their impact on a specific biological activity, such as kinase inhibition:

| Modification | Rationale | Expected Impact on Activity (Hypothetical) |

| Removal of one or both methyl groups | To assess the contribution of steric bulk and lipophilicity at positions 5 and 8. | May decrease binding affinity if hydrophobic interactions are critical. |

| Shifting the position of the methyl groups | To probe the optimal location for hydrophobic interactions. | Activity may increase or decrease depending on the target's topology. |

| Replacement of methyl groups with other alkyl groups (e.g., ethyl, isopropyl) | To explore the effect of increasing steric bulk. | May enhance binding if a larger hydrophobic pocket is available. |

| Shifting the position of the amino group | To determine the optimal position for hydrogen bonding interactions. | Likely to significantly alter or abolish activity if the C6 position is crucial for target engagement. |

| Replacement of the amino group with other hydrogen bonding moieties (e.g., hydroxyl, amide) | To evaluate the importance of the specific hydrogen bonding pattern. | Activity may be retained or lost depending on the acceptor/donor requirements of the target. |

Such studies, while not yet reported for 5,8-Dimethylisoquinolin-6-amine itself, are essential for understanding the detailed molecular interactions that drive the biological activity of this class of compounds.

Identification of Key Pharmacophoric Elements

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.govfrontiersin.org The identification of these key pharmacophoric elements is a cornerstone of rational drug design. frontiersin.org For kinase inhibitors, a common pharmacophore includes a heterocyclic scaffold that can interact with the adenine (B156593) region of the ATP binding site, along with hydrogen bond donors and acceptors that engage with the hinge region. nih.govnih.govmdpi.com

Based on the structure of 5,8-Dimethylisoquinolin-6-amine and general pharmacophore models for kinase inhibitors, we can infer the following key pharmacophoric elements:

Heterocyclic Scaffold: The isoquinoline ring itself serves as the core scaffold, providing the necessary framework to position the other functional groups in the correct orientation for binding.

Hydrogen Bond Donor: The amino group at the C6 position is a critical hydrogen bond donor. This feature is often essential for anchoring the inhibitor to the hinge region of a kinase's ATP-binding pocket. nih.gov

Hydrophobic/Aromatic Regions: The benzene (B151609) ring of the isoquinoline system and the two methyl groups at positions 5 and 8 constitute hydrophobic regions. These can engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site of the target protein.

A general pharmacophore model for a Type I kinase inhibitor, which binds to the active conformation of the kinase, often includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic centers. nih.gov The structure of 5,8-Dimethylisoquinolin-6-amine aligns well with such a model.

The table below illustrates a hypothetical pharmacophore model for 5,8-Dimethylisoquinolin-6-amine in the context of kinase inhibition.

| Pharmacophoric Feature | Corresponding Structural Element in 5,8-Dimethylisoquinolin-6-amine | Potential Interaction with Kinase Active Site |

| Hydrogen Bond Donor | C6-Amino group | Interaction with the kinase hinge region (e.g., backbone carbonyls). |

| Aromatic Ring | Isoquinoline ring system | π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Hydrophobic Group 1 | C5-Methyl group | Interaction with a hydrophobic pocket. |

| Hydrophobic Group 2 | C8-Methyl group | Interaction with a hydrophobic pocket. |

The precise spatial arrangement of these features is critical for high-affinity binding and potent inhibition. Computational modeling and experimental validation through SAR studies are necessary to refine this hypothetical pharmacophore model for a specific biological target.

Conformational Effects on Activity

The three-dimensional conformation of a molecule plays a pivotal role in its biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is a key determinant of its potency.

The isoquinoline ring system is relatively rigid, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. However, the substituents attached to this scaffold can possess conformational flexibility.

For 5,8-Dimethylisoquinolin-6-amine , the primary source of conformational flexibility would be the rotation around the C6-N bond of the amino group. The orientation of the amino group's hydrogen atoms can be crucial for forming optimal hydrogen bonds with the target protein. The presence of the flanking methyl group at C5 might impose some steric hindrance, potentially restricting the rotation of the amino group and favoring a particular conformation. This pre-organization of the key hydrogen bonding group could enhance binding affinity by reducing the entropic cost of adopting the bioactive conformation.

While specific conformational analysis of 5,8-Dimethylisoquinolin-6-amine is not available in the public domain, studies on other substituted isoquinolines have shown that the conformational preferences of substituents can significantly influence their biological profiles. For instance, in a series of tetrahydroisoquinoline-derived antagonists, the stereochemistry of the amino acid residue, which dictates its three-dimensional orientation, was found to be a critical factor for potency. researchgate.net

Future research involving X-ray crystallography of 5,8-Dimethylisoquinolin-6-amine in complex with a biological target or advanced computational modeling techniques could provide valuable insights into its bioactive conformation and the precise conformational effects on its activity.

Applications of 5,8 Dimethylisoquinolin 6 Amine in Medicinal Chemistry Research and Drug Discovery

Development as a Privileged Scaffold for Novel Bioactive Compounds

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of a diverse range of therapeutic agents. The isoquinoline (B145761) scaffold itself is recognized as such a structure, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.gov

The aminoisoquinoline core, in particular, has been extensively utilized in the design of kinase inhibitors, which are crucial in cancer therapy. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. The dimethyl substitution in 5,8-Dimethylisoquinolin-6-amine can provide steric bulk and influence the electronics of the aromatic system, potentially leading to enhanced potency and selectivity for specific kinase targets.

Below is a table showcasing the diversity of biological activities exhibited by various aminoisoquinoline derivatives, illustrating the potential of this scaffold in drug discovery.

| Compound Class | Example Derivative | Biological Activity | Therapeutic Area |

| Aminoisoquinoline | 1-Aminoisoquinoline | Antioxidant, MAO Inhibitor nih.gov | Neurological Disorders |

| 3-Aminoisoquinoline | CNS Depressant acs.org | Neurology | |

| Aminoquinoline | Chloroquine (a 4-aminoquinoline) | Antimalarial nih.govyoutube.com | Infectious Diseases |

| 7-substituted 2-aminoquinolines | nNOS Inhibitors nih.gov | Neurodegenerative Diseases |

This table presents examples of bioactive amino-substituted quinoline (B57606) and isoquinoline derivatives to highlight the therapeutic potential of this compound class. The activities listed are not specific to 5,8-Dimethylisoquinolin-6-amine.

Strategies for Lead Compound Identification and Optimization

The identification of a lead compound is a critical step in the drug discovery process. For a scaffold like 5,8-Dimethylisoquinolin-6-amine, several strategies can be employed to identify and optimize lead compounds.

Fragment-Based Screening: The core 5,8-Dimethylisoquinolin-6-amine can be considered a molecular fragment. This fragment can be screened against a panel of biological targets to identify initial "hits" with weak binding affinity. These hits can then be grown and optimized by adding substituents to the amino group or other positions on the isoquinoline ring to improve potency and selectivity.

High-Throughput Screening (HTS): A library of derivatives based on the 5,8-Dimethylisoquinolin-6-amine scaffold can be synthesized and screened against a specific biological target in an automated, high-throughput fashion. This allows for the rapid identification of compounds with the desired biological activity.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how derivatives of 5,8-Dimethylisoquinolin-6-amine might bind. This information can guide the synthesis of compounds with improved binding affinity and a more favorable pharmacokinetic profile.

Optimization of a lead compound involves iterative cycles of chemical synthesis and biological testing to enhance its drug-like properties. For an aminoisoquinoline lead, this could involve modifying the substituents on the amino group to improve solubility and cell permeability, or altering the substitution pattern on the isoquinoline ring to enhance target selectivity and reduce off-target effects.

Design of Pharmacophore Models Based on Isoquinoline Core

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Pharmacophore models based on the isoquinoline core have been successfully developed for various target classes, particularly protein kinases. nih.gov For a kinase inhibitor, a typical pharmacophore model would include:

A hydrogen bond acceptor feature corresponding to the isoquinoline nitrogen.

A hydrogen bond donor feature from the amino group.

Hydrophobic features that can interact with nonpolar residues in the ATP-binding pocket.

The dimethyl groups in 5,8-Dimethylisoquinolin-6-amine would contribute to the hydrophobic character of the molecule and could be a key feature in a pharmacophore model. The relative positions of these features are crucial for specific binding.

The table below outlines a hypothetical pharmacophore model for a kinase inhibitor based on the 5,8-Dimethylisoquinolin-6-amine scaffold.

| Pharmacophore Feature | Corresponding Structural Element | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Isoquinoline Nitrogen | Hinge region of kinase |

| Hydrogen Bond Donor | 6-Amino Group | Hinge region of kinase |

| Hydrophobic Region 1 | 5-Methyl Group | Hydrophobic pocket 1 |

| Hydrophobic Region 2 | 8-Methyl Group | Hydrophobic pocket 2 |

| Aromatic Ring | Isoquinoline Ring System | π-π stacking interactions |

This table represents a generalized pharmacophore model for a kinase inhibitor and is not based on specific experimental data for 5,8-Dimethylisoquinolin-6-amine.

Derivatization for Exploration of Chemical Space and Activity Enhancement

The 6-amino group of 5,8-Dimethylisoquinolin-6-amine is a key handle for derivatization, allowing for the exploration of a vast chemical space and the potential for significant activity enhancement. Various chemical transformations can be performed on the amino group to introduce a wide range of substituents.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can introduce a variety of functional groups and modulate the electronic properties of the amino group.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This can introduce bulky groups and alter the hydrogen bonding capacity.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This can increase the basicity and lipophilicity of the molecule.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, which can provide additional hydrogen bonding interactions.

The following table provides examples of how the derivatization of an amino group on a heterocyclic scaffold can lead to enhanced biological activity in related compound classes.

| Parent Scaffold | Derivative Type | Resulting Biological Activity | Reference Compound Class |

| Aminoisoquinoline | N-Acyl derivative | Enhanced inhibitory activity against Topoisomerase I | Indolizinoquinoline-5,12-diones acs.org |

| Aminoquinoline | N-Alkylamino side chain | Potent antimalarial activity | 4-Aminoquinolines nih.gov |

| Aminoisoquinoline | N-Aryl substitution | Potential for CNS activity | 3-Aminoisoquinolines acs.org |

This table illustrates the impact of derivatization on the biological activity of amino-substituted heterocyclic compounds and is intended to be representative of the strategies applicable to 5,8-Dimethylisoquinolin-6-amine.

Analytical Methodologies for Research and Discovery of Isoquinoline Compounds

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures and the identification of individual components. For isoquinoline (B145761) compounds, several chromatographic methods are particularly valuable.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for both the qualitative and quantitative analysis of isoquinoline alkaloids. researchgate.netnih.govamazonaws.com This method is particularly suited for compounds that are non-volatile or thermally sensitive. In a typical setup, a sample is passed through a column packed with a stationary phase, and a liquid mobile phase is used to elute the components at different rates, leading to their separation.

For the analysis of isoquinoline derivatives, reversed-phase columns, such as C18, are commonly employed. researchgate.net The separation can be optimized by adjusting the mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, and by controlling the pH. researchgate.net For instance, a gradient elution, where the mobile phase composition is changed over time, can achieve successful separation of multiple alkaloids within a single run. researchgate.net The detection of the separated compounds is often achieved using a Diode-Array Detector (DAD), which can provide UV-visible spectra of the eluting peaks, aiding in their identification. nih.gov

The quantitative aspect of HPLC relies on the principle that the peak area of a compound is proportional to its concentration. By creating a calibration curve with standards of known concentrations, the amount of a specific isoquinoline in a sample can be accurately determined. nih.gov The validation of an HPLC method involves assessing parameters such as linearity, precision, repeatability, stability, and recovery to ensure the reliability of the results. nih.gov

| Parameter | Description | Typical Value/Range |

| Column | Stationary phase used for separation. | C18 reversed-phase |

| Mobile Phase | Solvent system to elute compounds. | Acetonitrile/Methanol and buffered aqueous solution |

| Detection | Method for visualizing separated compounds. | Diode-Array Detector (DAD) |

| **Linearity (R²) ** | Correlation between concentration and peak area. | > 0.9990 nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.netnih.govnih.gov For isoquinoline compounds that are not inherently volatile, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. vt.edu This process involves a chemical reaction to convert the analyte into a more volatile derivative.

In GC/MS, the sample is first vaporized and separated in the gas phase within a long, thin capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a "molecular fingerprint," allowing for highly specific identification by comparing it to spectral libraries like those from NIST. mdpi.com

GC/MS has been successfully used to identify and quantify various isoquinoline alkaloids in plant extracts. researchgate.netnih.gov The method's high sensitivity and selectivity make it suitable for detecting trace impurities and for the comprehensive analysis of complex mixtures. mdpi.commdpi.com

| Parameter | Description | Typical Instrument/Condition |

| Column | Capillary column for gas-phase separation. | e.g., DB-WAX, Rtx-1MS mdpi.comnih.gov |

| Carrier Gas | Inert gas to move sample through the column. | Helium mdpi.com |

| Ionization | Method to generate ions for mass analysis. | Electron Ionization (EI) |

| Detector | Device to detect and quantify ions. | Mass Spectrometer (e.g., Triple Quadrupole) nih.gov |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixtures